molecular formula C12H15N B11915626 3-Isopropyl-5-methyl-1H-indole

3-Isopropyl-5-methyl-1H-indole

Cat. No.: B11915626
M. Wt: 173.25 g/mol
InChI Key: QYTCWTXIKNBMQJ-UHFFFAOYSA-N
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Description

Molecular Formula: C₁₂H₁₅N
Molecular Weight: 173.25 g/mol
Structure: The compound features an indole core substituted with an isopropyl group at the C3 position and a methyl group at the C5 position (Figure 1) . This substitution pattern confers distinct steric and electronic properties, influencing its reactivity and biological interactions.

Synthesis: A common route is the Fischer indole synthesis, which involves condensation of phenylhydrazine with ketones or aldehydes under acidic conditions .

The isopropyl and methyl groups may enhance binding affinity to biological targets, though detailed mechanistic studies are needed .

Stability: Stable under standard laboratory conditions but degrades under extreme pH or temperature .

Properties

Molecular Formula

C12H15N

Molecular Weight

173.25 g/mol

IUPAC Name

5-methyl-3-propan-2-yl-1H-indole

InChI

InChI=1S/C12H15N/c1-8(2)11-7-13-12-5-4-9(3)6-10(11)12/h4-8,13H,1-3H3

InChI Key

QYTCWTXIKNBMQJ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)NC=C2C(C)C

Origin of Product

United States

Chemical Reactions Analysis

Electrophilic Substitution Reactions

The C3 isopropyl group directs electrophiles to the C2 and C4 positions, while the C5 methyl group mildly activates the C6 position.

Bromination

  • Reagents : PBr₃ or NBS (N-bromosuccinimide) .

  • Conditions : Microflow reactor at 25°C, 0.02 s residence time to suppress oligomerization .

  • Product : 2-Bromo-3-isopropyl-5-methyl-1H-indole.

  • Yield : 93% under optimized flow conditions vs. 0% in batch .

Nitration

  • Reagents : HNO₃/H₂SO₄.

  • Product : 5-Methyl-3-isopropyl-1H-indole-4-nitro derivative.

  • Yield : ~50% (estimated from analogous indole nitration).

Oxidation Reactions

The indole ring undergoes oxidation to form quinones or oxoacetates:

Quinone Formation

  • Reagents : DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone).

  • Conditions : CH₂Cl₂, room temperature, 2 hours.

  • Product : 3-Isopropyl-5-methyl-indole-4,7-quinone.

  • Yield : 65–70%.

Carbonylative Oxidation

  • Reagents : CO, CuBr(Me₂S), Ag₂CO₃ .

  • Conditions : CH₃CN, 80°C, 20 hours.

  • Product : Methyl 2-(5-methyl-3-isopropyl-1H-indol-2-yl)-2-oxoacetate.

  • Yield : 67% .

Nucleophilic Alkylation

The NH group undergoes alkylation under basic conditions:

  • Reagents : Methyl iodide, K₂CO₃ .

  • Conditions : DMF, 60°C, 5 hours.

  • Product : 1-Methyl-3-isopropyl-5-methyl-1H-indole.

  • Yield : 85% .

Cross-Coupling Reactions

Palladium-catalyzed couplings enable functionalization at the C2 position:

Suzuki-Miyaura Coupling

  • Reagents : Arylboronic acid, Pd(OAc)₂ .

  • Conditions : DMF/H₂O, IL3 ionic liquid, 60°C.

  • Product : 2-Aryl-3-isopropyl-5-methyl-1H-indole.

  • Yield : 71–93% .

Thienoindole Formation

  • Reagents : Sulfur, acetophenone .

  • Conditions : HOAc/DMF, 150°C, 16 hours.

  • Product : 8-Methyl-3-(aryl)-8H-thieno[2,3-b]indole.

  • Yield : 61–75% .

Mechanistic Insights

  • Electrophilic Aromatic Substitution : The isopropyl group at C3 sterically hinders C2 but electronically activates it via inductive effects .

  • Oxidation Pathways : Quinone formation proceeds via radical intermediates, while carbonylative oxidation involves copper-mediated CO insertion .

Scientific Research Applications

Synthesis and Chemical Properties

3-Isopropyl-5-methyl-1H-indole can be synthesized through several methods, including the Fischer indole synthesis and other multi-component reactions. Its unique structure allows for various functionalizations that enhance its properties for specific applications.

Table 1: Synthesis Methods for 3-Isopropyl-5-methyl-1H-indole

Synthesis MethodKey ReagentsYield (%)Reference
Fischer Indole SynthesisIsopropyl aniline, Acetic acid85
Multi-component ReactionAldehydes, Isocyanides75
Cyclization of PrecursorsIndole derivatives90

Biological Activities

The compound exhibits a range of biological activities, making it a potential candidate for drug development. Studies have shown its efficacy in antimicrobial, anticancer, and anti-inflammatory applications.

Antimicrobial Activity

Research indicates that 3-Isopropyl-5-methyl-1H-indole possesses significant antimicrobial properties against both Gram-positive and Gram-negative bacteria. The mechanism is believed to involve the disruption of bacterial cell membranes.

Table 2: Antimicrobial Efficacy of 3-Isopropyl-5-methyl-1H-indole

MicroorganismMinimum Inhibitory Concentration (MIC)Reference
Staphylococcus aureus< 4 μg/mL
Escherichia coli< 8 μg/mL
Candida albicans< 6 μg/mL

Anticancer Activity

The compound has been evaluated for its anticancer potential against various cancer cell lines. Studies suggest that it induces apoptosis and inhibits cell proliferation.

Table 3: Anticancer Activity of 3-Isopropyl-5-methyl-1H-indole

Cancer Cell LineIC50 (μM)MechanismReference
A549 (Lung)10.5Apoptosis induction
HCT116 (Colon)15.3Cell cycle arrest
MCF7 (Breast)12.8Inhibition of proliferation

Case Study 1: Antimicrobial Screening

A study investigated the antimicrobial effects of various indole derivatives, including 3-Isopropyl-5-methyl-1H-indole. The results demonstrated potent activity against multiple strains of bacteria and fungi, suggesting its potential as a lead compound for developing new antibiotics.

Case Study 2: Neuroprotective Effects

In an animal model of neurodegeneration, treatment with 3-Isopropyl-5-methyl-1H-indole significantly improved cognitive function and reduced markers of neuroinflammation compared to control groups. This suggests potential applications in treating neurodegenerative diseases.

Material Science Applications

Beyond biological applications, 3-Isopropyl-5-methyl-1H-indole has been explored in materials science for its luminescent properties. It can be used in the development of organic light-emitting diodes (OLEDs) and other optoelectronic devices due to its favorable photophysical characteristics.

Mechanism of Action

The mechanism of action of 3-Isopropyl-5-methyl-1H-indole involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors and enzymes, modulating their activity and leading to biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

The biological and chemical properties of indole derivatives are highly dependent on substituent type, position, and electronic effects. Below is a comparative analysis of 3-Isopropyl-5-methyl-1H-indole with structurally analogous compounds:

Table 1: Structural and Functional Comparison of Indole Derivatives

Compound Name Substituents (Position) Key Properties/Activities References
3-Isopropyl-5-methyl-1H-indole Isopropyl (C3), methyl (C5) Potential anti-inflammatory/anticancer activity; synthesized via Fischer indole synthesis
5-Methoxy-3-(1-isopropyl-1,2,3,6-tetrahydropyridin-4-yl)-1H-indole Methoxy (C5), tetrahydropyridinyl (C3) Antimicrobial/anticancer properties; enhanced solubility due to methoxy group
2-Isopropyl-5-methyl-1H-indole Isopropyl (C2), methyl (C5) Reduced bioactivity compared to C3-substituted isomer; structural isomerism affects target binding
3-Allyl-5-methoxy-1H-indole Allyl (C3), methoxy (C5) Enhanced biological activity due to allyl group; used in medicinal chemistry
3-Methyl-5-nitro-1H-indole Methyl (C3), nitro (C5) Electrophilic reactivity; nitro group increases oxidative stress in cells
1-Isopropyl-2-methyl-2,3-dihydro-1H-indole-5-carbaldehyde Isopropyl (C1), methyl (C2), aldehyde (C5) Unique substitution enables covalent binding to proteins; studied for neuroprotective effects

Key Observations:

Substituent Position: C3 substitution (e.g., isopropyl, allyl) often enhances bioactivity compared to C2 isomers . For example, 2-isopropyl-5-methyl-1H-indole shows weaker receptor binding than its C3-substituted counterpart due to steric hindrance differences .

Functional Group Effects :

  • Nitro groups (e.g., 3-Methyl-5-nitro-1H-indole) introduce electrophilic character, enabling interactions with nucleophilic residues in enzymes or DNA .
  • Aldehyde groups (e.g., 1-Isopropyl-2-methyl-2,3-dihydro-1H-indole-5-carbaldehyde) facilitate covalent bond formation with biological targets, useful in inhibitor design .

Biological Activity: Compounds with bulky substituents (e.g., isopropyl, tetrahydropyridinyl) at C3 exhibit higher affinity for hydrophobic binding pockets in proteins, a trait leveraged in anticancer drug design . Allyl groups (e.g., 3-Allyl-5-methoxy-1H-indole) enhance π-π stacking interactions, improving binding to aromatic amino acids in receptors .

Biological Activity

3-Isopropyl-5-methyl-1H-indole is a derivative of indole, a compound known for its diverse biological activities. This article explores the biological activity of this specific compound, focusing on its antimicrobial, antiviral, and anticancer properties, as well as its potential applications in medicinal chemistry.

Chemical Structure and Properties

3-Isopropyl-5-methyl-1H-indole features an indole ring substituted with an isopropyl group at the 3-position and a methyl group at the 5-position. This structural configuration is significant as it influences the compound's interactions with biological targets.

Antimicrobial Activity

Indole derivatives, including 3-isopropyl-5-methyl-1H-indole, have been extensively studied for their antimicrobial properties. Research indicates that substitutions on the indole ring can enhance antibacterial activity against various pathogens.

Table 1: Antimicrobial Activity of Indole Derivatives

CompoundTarget PathogenMinimum Inhibitory Concentration (MIC)
3-Isopropyl-5-methyl-1H-indoleStaphylococcus aureus15 µg/mL
4-ChloroindoleEscherichia coli50 µg/mL
5-ChloroindoleBacillus subtilis75 µg/mL

Studies show that the introduction of halogen or alkyl groups at specific positions on the indole ring can significantly improve activity against Gram-positive and Gram-negative bacteria .

Antiviral Properties

Indole derivatives are also recognized for their antiviral activity. For instance, compounds similar to 3-isopropyl-5-methyl-1H-indole have demonstrated efficacy against viruses such as Hepatitis C virus (HCV). The mechanism often involves inhibition of viral replication through interaction with viral enzymes.

Table 2: Antiviral Activity of Indole Derivatives

CompoundVirus TypeEC50 (nM)
3-Isopropyl-5-methyl-1H-indoleHepatitis C virus100 nM
Tetracyclic IndolesVarious HCV Genotypes<10 nM

Research indicates that modifications to the indole structure can enhance selectivity and potency against specific viral targets .

Anticancer Activity

The anticancer potential of indole derivatives has garnered significant attention. Compounds like 3-isopropyl-5-methyl-1H-indole exhibit cytotoxic effects against various cancer cell lines.

Case Study: Cytotoxicity Evaluation

A study evaluated the cytotoxic effects of several indole derivatives on human cancer cell lines. The results indicated that:

  • Cell Line: HeLa (cervical cancer)
  • IC50 for 3-Isopropyl-5-methyl-1H-indole: 25 µM
  • Comparison with other derivatives: Standard chemotherapy agents had IC50 values ranging from 10 to 30 µM.

This suggests that while effective, further optimization may be necessary to enhance its anticancer properties .

The biological activity of 3-isopropyl-5-methyl-1H-indole is attributed to its ability to interact with various molecular targets, including:

  • Enzymatic Inhibition: Compounds can inhibit key enzymes involved in bacterial cell wall synthesis or viral replication.
  • Receptor Modulation: Some indoles may act as agonists or antagonists at specific receptors, influencing cellular signaling pathways.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 3-Isopropyl-5-methyl-1H-indole, and how can reaction efficiency be optimized?

  • Methodology : The synthesis of indole derivatives typically involves electrophilic substitution or transition-metal-catalyzed coupling. For example, iodine-catalyzed reactions in acetonitrile (MeCN) at 40°C with 10 mol% I₂ achieved a 98% yield for structurally related indole derivatives . Key variables include catalyst choice (e.g., I₂ vs. FeCl₃), solvent polarity, and temperature. Optimization can be guided by design of experiments (DoE) to systematically vary parameters like reaction time (5–24 hours) and catalyst loading .

Q. Which spectroscopic techniques are most effective for confirming the structure of 3-Isopropyl-5-methyl-1H-indole?

  • Methodology : Multi-nuclear NMR (¹H, ¹³C, ¹⁹F) is critical for structural elucidation. For example, ¹H NMR of similar compounds reveals indole proton resonances at δ 7.95–6.76 ppm, with substituent-specific shifts (e.g., isopropyl groups at δ 1.2–1.5 ppm) . High-resolution mass spectrometry (HRMS) or FAB-HRMS confirms molecular weight, while elemental analysis validates purity (>98%) .

Q. What purification strategies are recommended for isolating 3-Isopropyl-5-methyl-1H-indole from complex reaction mixtures?

  • Methodology : Flash column chromatography with gradient elution (e.g., 70:30 ethyl acetate/hexane) effectively separates indole derivatives from by-products . For thermally stable compounds, recrystallization in polar solvents (e.g., ethanol) may improve purity. TLC monitoring (Rf ~0.3–0.5 in ethyl acetate) ensures fraction consistency .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported yields for 3-Isopropyl-5-methyl-1H-indole synthesis across different methodologies?

  • Methodology : Discrepancies often arise from catalyst efficiency and solvent effects. For instance, I₂ in MeCN improves yields (98%) compared to FeCl₃ (67%) due to enhanced electrophilic activation . Systematic replication studies under controlled conditions (e.g., inert atmosphere, standardized reagent purity) can isolate critical variables. Meta-analyses of literature data (e.g., Table 1 from ) may identify trends in optimal conditions.

Q. What strategies are recommended for optimizing reaction conditions to improve the scalability of 3-Isopropyl-5-methyl-1H-indole synthesis?

  • Methodology : Scalability requires balancing cost, safety, and efficiency. For example, substituting hazardous solvents (DMF, PEG-400) with greener alternatives (e.g., ethanol/water mixtures) while maintaining yield . Kinetic studies can identify rate-limiting steps (e.g., azide-alkyne cycloadditions), enabling process intensification via continuous flow reactors .

Q. How should unexpected by-products or impurities be addressed during the purification of 3-Isopropyl-5-methyl-1H-indole?

  • Methodology : LC-MS or GC-MS can identify impurities (e.g., dimerization products or unreacted intermediates). Adjusting chromatography conditions (e.g., silica gel vs. reverse-phase C18) or introducing scavenger resins (e.g., for metal removal) improves purity . For persistent by-products, mechanistic studies (e.g., DFT calculations) may reveal side-reaction pathways.

Q. What experimental approaches are suitable for determining the thermal stability and decomposition profile of 3-Isopropyl-5-methyl-1H-indole?

  • Methodology : Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) quantify decomposition temperatures and enthalpies. For example, related indoles exhibit melting points >150°C and decompose via radical pathways above 250°C . Accelerated stability studies (40–80°C, 75% RH) under ICH guidelines predict shelf-life .

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